

Addressing isobaric interferences in the ICP-MS detection of arsenocholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARSENOCHOLINE BROMIDE

Cat. No.: B144419

[Get Quote](#)

Technical Support Center: Arsenocholine Analysis by ICP-MS

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isobaric interferences encountered during the detection of arsenocholine and other arsenic species using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common isobaric interferences when analyzing for arsenic (As) at m/z 75?

Arsenic is a monoisotopic element at mass-to-charge ratio (m/z) 75, which makes it vulnerable to several spectral interferences.^[1] The most significant are polyatomic and doubly charged ions. Common polyatomic interferences include argon chloride ($^{40}\text{Ar}^{35}\text{Cl}^+$) and calcium chloride ($^{40}\text{Ca}^{35}\text{Cl}^+$), which are frequently formed from the argon plasma gas and sample matrices containing chlorides, such as biological fluids and environmental samples.^{[1][2][3][4]} Doubly charged ions, such as Neodymium ($^{150}\text{Nd}^{2+}$) and Samarium ($^{150}\text{Sm}^{2+}$), can also interfere at m/z 75, particularly in samples containing rare-earth elements (REEs).^{[1][5][6]}

Q2: I am performing speciation analysis of arsenocholine using HPLC-ICP-MS. Do I still need to be concerned about these interferences?

Yes. While High-Performance Liquid Chromatography (HPLC) effectively separates different arsenic species (e.g., arsenocholine, arsenobetaine, DMA, MMA) before they enter the ICP-MS, the detection of the arsenic atom in each separated compound still occurs at m/z 75.[3][7][8] Therefore, any polyatomic or doubly charged species that have the same mass-to-charge ratio will still interfere with the quantification of the arsenic-containing molecule as it elutes from the HPLC column.

Q3: What is Collision/Reaction Cell (CRC) technology and how does it help?

Collision/Reaction Cell (CRC) technology is a common feature in modern ICP-MS instruments designed to reduce or eliminate polyatomic interferences.[2] The cell is placed before the primary mass analyzer and can be filled with a gas. It operates in two main modes:

- Collision Mode: An inert gas like helium (He) is used. It works on the principle of Kinetic Energy Discrimination (KED). Larger polyatomic ions undergo more collisions than the smaller analyte ions, lose more energy, and are subsequently filtered out.[6][9]
- Reaction Mode: A reactive gas, such as oxygen (O_2) or hydrogen (H_2), is introduced. This gas reacts with either the analyte or the interfering ion to change its mass, thereby resolving the overlap.[2][9]

Q4: What is the difference between "on-mass" and "mass-shift" analysis?

"On-mass" analysis refers to detecting the analyte at its original m/z after the interference has been removed or scrubbed from the ion beam (e.g., using He collision mode).[1] "Mass-shift" analysis involves reacting the analyte with a gas in the CRC to form a new product ion at a different m/z , which is then measured. A common example is reacting $^{75}As^+$ with oxygen to form $^{75}As^{16}O^+$ at m/z 91, moving it away from the original interferences at m/z 75.[1][2][7]

Q5: My analysis of arsenocholine shows a false positive for arsenic. My samples are high in chlorides. What should I do?

High chloride content is a primary cause of false positives for arsenic due to the formation of $^{40}Ar^{35}Cl^+$. [3][4] To resolve this, you should use a Collision/Reaction Cell. Using helium (He) in collision mode is effective at reducing $ArCl^+$ interference.[2] Alternatively, using oxygen (O_2) in reaction mode to shift arsenic to AsO^+ at m/z 91 is also a highly effective solution.[2][7]

Q6: What is Triple Quadrupole ICP-MS (ICP-MS/MS) and when is it necessary?

Triple Quadrupole ICP-MS (ICP-MS/MS) is an advanced configuration that adds a quadrupole mass filter (Q1) before the CRC.[2][5] This first quadrupole can be set to only allow ions of a specific mass (e.g., m/z 75) to enter the cell. This is crucial in two scenarios:

- It prevents unpredictable reactions from other matrix components in the cell.
- It resolves issues where the "mass-shift" approach creates a new interference. For example, when shifting As^+ to AsO^+ at m/z 91, a standard ICP-MS is susceptible to interference from naturally occurring $^{91}Zr^+$. With ICP-MS/MS, Q1 is set to m/z 75, so any $^{91}Zr^+$ from the sample is rejected before it enters the cell, ensuring a clean measurement at m/z 91.[2]

Troubleshooting Guide

This guide provides a logical workflow to identify and resolve common interferences.

Problem: Inaccurate or unexpectedly high arsenic signal.

- Assess Your Sample Matrix:
 - High Chlorides? (e.g., urine, seawater, digested biological tissues): The likely culprit is $^{40}Ar^{35}Cl^+$.
 - Solution: Employ a CRC. Start with He collision mode. If interference persists or sensitivity is too low, switch to O_2 reaction mode (mass-shift).[2]
 - High Calcium? (e.g., bone, some food samples): The likely culprit is $^{40}Ca^{35}Cl^+$.
 - Solution: He collision mode is effective. O_2 reaction mode also resolves this interference.[2]
 - Contains Rare-Earth Elements? (e.g., geological samples, some plant materials): Suspect doubly charged interferences like $^{150}Nd^{2+}$ and $^{150}Sm^{2+}$. [1][5]
 - Solution: He collision mode is not effective against these.[6] Use H_2 as a reaction gas or, more definitively, use O_2 reaction mode to shift the arsenic mass away from m/z 75. [5][6]

- Contains Zirconium (Zr) AND using O₂ mass-shift? If you are measuring AsO⁺ at m/z 91 and still see a high background, the issue could be a direct overlap from ⁹¹Zr⁺.[\[2\]](#)
- Solution: This scenario requires ICP-MS/MS. Set Q1 to pass only m/z 75, react with O₂ in the cell, and measure the AsO⁺ product at m/z 91.[\[2\]](#)

Caption: A decision tree for troubleshooting arsenic interferences.

Data Presentation

Table 1: Common Isobaric Interferences for Arsenic (⁷⁵As)

Interfering Ion	Nominal m/z	Type	Common Source / Matrix
$^{40}\text{Ar}^{35}\text{Cl}^+$	75	Polyatomic	Argon plasma + any matrix containing chloride (HCl, biological fluids)[1][3]
$^{40}\text{Ca}^{35}\text{Cl}^+$	75	Polyatomic	Argon plasma + matrix containing both calcium and chloride[1]
$^{150}\text{Nd}^{2+}$	75	Doubly Charged	Samples containing Neodymium (e.g., geological, plant material)[1]
$^{150}\text{Sm}^{2+}$	75	Doubly Charged	Samples containing Samarium (e.g., geological, plant material)[1]
$^{59}\text{Co}^{16}\text{O}^+$	75	Polyatomic (Oxide)	Samples containing Cobalt[1]
$^{91}\text{Zr}^+$	91	Isobaric	Samples containing Zirconium (interferes with AsO^+)[2]

Table 2: Comparison of ICP-MS Interference Mitigation Techniques for Arsenic

Technique	Target Interferences	Principle	Advantages	Limitations
He Collision Mode	Polyatomics (ArCl ⁺ , CaCl ⁺)	Kinetic Energy Discrimination (KED)	Simple, universal conditions for many polyatomics.[9]	Ineffective for doubly charged ions; potential loss of analyte sensitivity.[5][6]
H ₂ Reaction Mode	Doubly Charged REEs	Reaction/Collision	More effective than He for doubly charged ions.[6]	Can reduce analyte signal; less common than He or O ₂ . [5]
O ₂ Reaction Mode	ArCl ⁺ , CaCl ⁺ , REE ²⁺	Mass-Shift (As ⁺ → AsO ⁺)	Highly effective for most interferences at m/z 75; can increase sensitivity.[1][2]	Creates new potential interference from ⁹¹ Zr ⁺ at m/z 91. [2]
ICP-MS/MS (O ₂ Mode)	All at m/z 75 & 91	Mass Filtering (Q1) + Mass-Shift	Eliminates primary and secondary (product ion) interferences.[2]	Higher instrument cost and complexity.

Experimental Protocols

Protocol 1: Interference Removal using He Collision Mode

- **Instrument Setup:** Configure the ICP-MS to divert ion flow through the Collision/Reaction Cell.
- **Gas Introduction:** Introduce high-purity helium (He) into the cell at a manufacturer-recommended flow rate (typically 4-5 mL/min).
- **Cell Tuning:** Optimize the cell voltage parameters (e.g., KED voltage or energy barrier) to maximize the attenuation of polyatomic ions (like ArCl⁺) while minimizing the loss of the

$^{75}\text{As}^+$ analyte signal. This is typically done by monitoring the signal of a low-mass analyte and a polyatomic ion in a tuning solution.

- Analysis: Analyze blanks, standards, and samples under the optimized He collision mode conditions, monitoring $^{75}\text{As}^+$.

Protocol 2: Interference Removal using O_2 Mass-Shift Mode

- Instrument Setup: Configure the ICP-MS to use the CRC in reaction mode.
- Gas Introduction: Introduce a controlled flow of high-purity oxygen (O_2) into the cell (e.g., ~ 0.3 mL/min).
- Mass Analyzer Setting: Set the mass analyzer (quadrupole) to detect m/z 91, the mass of the $^{75}\text{As}^{16}\text{O}^+$ product ion.
- Cell Tuning: Optimize the O_2 flow rate and cell bandpass parameters to maximize the formation of AsO^+ from an arsenic standard solution while ensuring interfering ions at m/z 75 do not form product ions at m/z 91.
- Analysis: Analyze all solutions by monitoring m/z 91. Ensure that samples are checked for potential Zirconium content, which could cause a direct $^{91}\text{Zr}^+$ overlap.[\[2\]](#)

Protocol 3: Advanced Interference Removal using ICP-MS/MS

- Instrument Setup: Use a triple quadrupole ICP-MS system.
- Quadrupole 1 (Q1) Setting: Set Q1 as a mass filter to only transmit ions with m/z 75. This isolates $^{75}\text{As}^+$ from all other sample matrix ions.[\[2\]](#)
- Cell Setup (Q2): Introduce O_2 gas into the reaction cell (Q2) to induce the reaction: $^{75}\text{As}^+ + \text{O}_2 \rightarrow ^{75}\text{As}^{16}\text{O}^+ + \text{O}$.
- Quadrupole 2 (Q3) Setting: Set the second mass analyzer (Q3) to only transmit the product ion at m/z 91.
- Tuning and Analysis: Optimize gas flow and lens settings to maximize the $75 \rightarrow 91$ signal transition. This setup physically prevents interferences like $^{40}\text{Ar}^{35}\text{Cl}^+$ from reacting in the cell

and eliminates the possibility of $^{91}\text{Zr}^+$ ever reaching the detector.[2]

Caption: Ion paths in Quadrupole vs. Triple Quadrupole ICP-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Advantages of reaction cell ICP-MS on doubly charged interferences for arsenic and selenium analysis in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of doubly charged ion interferences on arsenic and selenium by ICP-MS under low kinetic energy collision cell conditions with hydrogen cell gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable, Rapid, and Robust Speciation of Arsenic in Urine by IC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- To cite this document: BenchChem. [Addressing isobaric interferences in the ICP-MS detection of arsenocholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144419#addressing-isobaric-interferences-in-the-icp-ms-detection-of-arsenocholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com